molecular formula C21H15ClN2O3S B2776668 4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 374600-74-5

4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2776668
CAS No.: 374600-74-5
M. Wt: 410.87
InChI Key: FADMJFYWKYUQSY-UHFFFAOYSA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Thiazole Ring: This step might involve the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thioamide.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structure and functional groups.

Industry

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(m-tolyl)-1H-pyrrol-2(5H)-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.

Uniqueness

The presence of the p-tolyl group in 4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one may impart unique chemical properties, such as increased hydrophobicity or specific steric effects, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c1-12-2-4-13(5-3-12)17-16(18(25)14-6-8-15(22)9-7-14)19(26)20(27)24(17)21-23-10-11-28-21/h2-11,17,25H,1H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYGIDDVKPEDHQ-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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